4-(methoxycarbonyl)phenyl (2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-methyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a lengthy name, but let’s break it down. The core structure consists of a 1,3-thiazine ring fused with a pyrazole ring . The various substituents and functional groups make it intriguing for scientific exploration.
- The compound’s IUPAC name reflects its substituents: 4-(methoxycarbonyl)phenyl (attached to the thiazine ring) and (2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-methyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate (attached to the pyrazole ring).
- It’s worth noting that this compound’s structure combines features from both pyrazoles and thiazines, which can lead to diverse properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization. Detailed synthetic routes would require a separate article due to their complexity.
Reaction Conditions: These depend on the specific synthetic pathway chosen. Researchers typically optimize conditions for yield and purity.
Industrial Production: While not widely produced industrially, small-scale synthesis occurs in research labs or pharmaceutical companies.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These depend on the specific reaction. For example, oxidation might yield sulfoxides, while reduction could lead to corresponding alcohols.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) can reveal its biological activity.
Medicine: It may serve as a lead compound for drug development, targeting specific pathways.
Industry: Limited industrial applications exist, but its unique structure could inspire new materials.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways affected.
Comparison with Similar Compounds
Uniqueness: Its fusion of pyrazole and thiazine rings sets it apart.
Similar Compounds: Other pyrazole or thiazine derivatives, such as or .
Properties
Molecular Formula |
C25H22N4O6S |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-3-methyl-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C25H22N4O6S/c1-15-21(22(31)29(28(15)3)17-8-6-5-7-9-17)26-25-27(2)20(30)14-19(36-25)24(33)35-18-12-10-16(11-13-18)23(32)34-4/h5-14H,1-4H3 |
InChI Key |
WLYWSSGVLKBEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C=C(S3)C(=O)OC4=CC=C(C=C4)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.